Pranedipine tartrate is derived from the racemic mixture of Pranedipine, which is synthesized from various chemical precursors. It belongs to the class of dihydropyridine calcium channel blockers, which are characterized by their ability to selectively block calcium channels, thus affecting cardiovascular function.
The synthesis of Pranedipine tartrate involves several steps that utilize tartaric acid as a chiral auxiliary. A common method includes resolving the racemic mixture of Pranedipine to obtain its active enantiomer, followed by the formation of the tartrate salt.
The process may involve heating the methanolic solution to promote salt formation, followed by cooling and filtration to isolate the product .
Pranedipine tartrate has a complex molecular structure characterized by its dihydropyridine core. The molecular formula for Pranedipine tartrate can be represented as CHNO·CHO, indicating the presence of both the active compound and its tartaric acid component.
Pranedipine tartrate undergoes various chemical reactions typical for calcium channel blockers:
These reactions are crucial for understanding its behavior in biological systems and optimizing its therapeutic efficacy .
Pranedipine exerts its effects primarily through the blockade of L-type calcium channels located in cardiac and smooth muscle cells:
The detailed mechanism involves conformational changes in the calcium channels that prevent calcium ions from entering the cells during depolarization .
These properties are critical for formulation development in pharmaceutical applications .
Pranedipine tartrate is primarily used in clinical settings for:
Pranidipine belongs to the 1,4-dihydropyridine (1,4-DHP) class of calcium channel blockers, characterized by a core structure featuring a dihydropyridine ring with aryl and ester substituents at the C4 and C3/C5 positions, respectively. The pharmacophoric requirements for calcium antagonism include:
Pranidipine’s chemical structure (methyl (2E)-3-phenylprop-2-en-1-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate) features a unique cinnamyl ester moiety at C3 and a methyl ester at C5. This asymmetry differentiates it from earlier symmetric DHPs like nifedipine and confers distinct physicochemical properties, including enhanced lipophilicity and membrane partitioning [9] [10]. The 3-nitrophenyl group at C4 enhances electron affinity, stabilizing the DHP ring and facilitating interaction with the receptor’s hydrophobic pocket [4].
Table 1: Structural Features of Key 1,4-Dihydropyridine Calcium Channel Blockers
Compound | C4 Substituent | C3 Ester | C5 Ester | Key Structural Attributes |
---|---|---|---|---|
Nifedipine | 2-Nitrophenyl | COOCH₃ | COOCH₃ | Symmetric ester; photolabile |
Amlodipine | 2-Chlorophenyl | -CH₂OCOCH₂CH₂NH₂ | -COOCH₂CH₃ | Basic amino side chain; long half-life |
Pranidipine | 3-Nitrophenyl | -COOCH₂CH=CHPh | -COOCH₃ | Cinnamyl ester; enhanced lipophilicity |
Nicardipine | 3-Nitrophenyl | -COOCH₂CH₂N(CH₃)₂ | -COOCH₂CH₃ | Tertiary amino group; vascular selectivity |
The DHP ring adopts a boat conformation in solution and when bound to the L-type calcium channel. X-ray crystallography studies confirm that the C4-aryl group occupies a pseudoaxial orientation, perpendicular to the DHP plane, which is critical for receptor binding. Ester carbonyl groups exhibit a cis orientation relative to the C5–C6 double bond, enabling hydrogen bonding with the α₁-subunit of the channel [4] [6].
Pranidipine is synthesized via a modified Hantzsch condensation, a multi-component reaction involving:
Barium nitrate catalyzes the cyclodehydration step under thermal conditions (90°C), yielding racemic pranidipine as a yellow solid in 65% yield. The reaction proceeds via Knoevenagel condensation, Michael addition, and intramolecular esterification [5].
As an unsymmetrically substituted DHP, pranidipine possesses a chiral center at C4, leading to two enantiomers with distinct pharmacological profiles. Resolution of racemic pranidipine demonstrates that the S-isomer is 50 times more potent than the R-isomer in inhibiting vascular calcium channels:
Table 2: Pharmacological Asymmetry of Pranidipine Enantiomers
Isomer | Calcium Channel Blocking Potency (pA₂) | Antihypertensive Efficacy (SHR Model) | Receptor Binding Affinity |
---|---|---|---|
S-Pranidipine | 10.03 ± 0.12 | Dose-dependent reduction (3–30 µg/kg i.v.) | High affinity to DHP site |
R-Pranidipine | 8.36 ± 0.09 | No significant effect | 50-fold lower affinity |
Enantiomeric separation is achieved via diastereomeric salt formation using chiral acids (e.g., camphanic acid) or chromatographic methods. Unlike some DHPs (e.g., BAY K 8644 or PN 202-791), neither pranidipine enantiomer exhibits calcium agonist activity, confirming its classification as a pure antagonist [1] [4]. Stereochemical optimization focuses on maximizing the yield and enantiopurity of the S-isomer, leveraging enzymatic resolution or chiral auxiliaries during synthesis [4] [10].
Pranidipine modulates L-type voltage-gated calcium channels (LTCCs), specifically the Cav1.2 subtype predominant in vascular smooth muscle. These channels comprise a pore-forming α₁C subunit (with four homologous domains, each containing six transmembrane segments) and auxiliary α₂δ, β, and γ subunits. The 1,4-DHP binding site resides in the interface between domains III and IV of the α₁C subunit, where pranidipine binds with nanomolar affinity [3] [6].
Mechanistically, pranidipine exhibits:
Electrophysiological studies confirm pranidipine shifts the concentration-contraction curve for extracellular Ca²⁺ to the right in depolarized rat aorta. This effect correlates with reduced Ca²⁺ influx through LTCCs, relaxing vascular smooth muscle and reducing peripheral resistance. Pranidipine’s slow dissociation kinetics (due to its cinnamyl ester moiety) contribute to its long duration of action [1] [9].
Table 3: Selectivity Profile of Pranidipine Across Voltage-Gated Calcium Channels
Channel Type | α₁ Subunit | Physiological Role | Pranidipine Sensitivity |
---|---|---|---|
L-type | Cav1.2 | Vascular smooth muscle contraction | High (IC₅₀ = 1–10 nM) |
T-type | Cav3.1–3.3 | Pacemaking, hormone secretion | Low (IC₅₀ > 10 µM) |
N-type | Cav2.2 | Neurotransmitter release | Insensitive |
P/Q-type | Cav2.1 | Purkinje neuron firing | Insensitive |
R-type | Cav2.3 | Dendritic calcium transients | Insensitive |
Unlike non-DHP blockers (e.g., verapamil), pranidipine exhibits high vascular selectivity with minimal cardiac depression. This arises from:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7